molecular formula C12H17NO B12952199 2-Benzylpiperidin-4-ol

2-Benzylpiperidin-4-ol

Cat. No.: B12952199
M. Wt: 191.27 g/mol
InChI Key: MJILZFFEVVWANF-UHFFFAOYSA-N
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Description

Historical Context of Piperidine (B6355638) Derivatives in Academic Research

The study of piperidine and its derivatives has a rich history in organic and medicinal chemistry. nih.govwikipedia.org Piperidine, a six-membered heterocycle containing a nitrogen atom, was first isolated in 1850. wikipedia.org Since then, its structural motif has been identified in numerous natural alkaloids, such as piperine (B192125) from black pepper, which gives the spice its characteristic taste. wikipedia.org The prevalence of the piperidine scaffold in biologically active natural products spurred extensive research into the synthesis and properties of its derivatives. nih.govijnrd.org Over the decades, this research has led to the development of a vast number of synthetic piperidine-containing compounds with diverse applications. nih.govarizona.edu

Significance of the Piperidine Core Structure in Chemical Synthesis

The piperidine ring is a fundamental building block in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical industry. ijnrd.orgsolubilityofthings.com Its six-membered ring structure, which typically adopts a chair conformation similar to cyclohexane, provides a robust and predictable three-dimensional scaffold. wikipedia.org The presence of the nitrogen atom imparts basicity and nucleophilicity, making it a reactive handle for various chemical transformations. solubilityofthings.com This allows for the straightforward introduction of a wide range of substituents onto the piperidine ring, enabling the fine-tuning of the molecule's physical, chemical, and biological properties. ontosight.ai The versatility of the piperidine core has made it a privileged structure in drug discovery, with piperidine derivatives being utilized in numerous therapeutic areas. arizona.edu

Overview of 2-Benzylpiperidin-4-ol as a Synthetic Intermediate and Precursor

This compound is a disubstituted piperidine derivative that serves as a valuable intermediate in organic synthesis. Its structure features a benzyl (B1604629) group at the 2-position and a hydroxyl group at the 4-position of the piperidine ring. These functional groups provide two distinct points for further chemical modification. The secondary amine of the piperidine ring can also participate in various reactions. This trifunctional nature makes this compound a versatile precursor for the synthesis of more complex molecules with potential applications in various fields of chemical research. The synthesis of derivatives from this compound allows for the exploration of structure-activity relationships in the development of new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-benzylpiperidin-4-ol

InChI

InChI=1S/C12H17NO/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2

InChI Key

MJILZFFEVVWANF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1O)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Benzylpiperidin 4 Ol and Its Derivatives

Direct Synthesis Approaches to 2-Benzylpiperidin-4-ol

Direct synthetic routes to this compound often involve the construction of the piperidine (B6355638) ring with the desired substituents in a highly controlled manner. These methods are crucial for accessing the core structure efficiently.

Hydrogenation-Based Synthesis Strategies

Hydrogenation is a fundamental and widely employed method for the synthesis of saturated heterocycles like piperidines from their aromatic precursors.

The catalytic hydrogenation of pyridine (B92270) and pyridinium (B92312) precursors is a common strategy for synthesizing piperidine derivatives. For instance, the reduction of a pyridinium salt, prepared from pyridine and benzyl (B1604629) chloride, can yield the corresponding tetrahydropyridine (B1245486) derivative, which can be further transformed. researchgate.netresearchgate.net A short and environmentally friendly synthesis of 2- and 4-substituted benzylpiperidines has been developed based on the temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation of aryl(pyridin-2-yl)- and aryl(pyridin-4-yl)methanols and aryl(pyridin-4-yl)methanones using a Pd/C catalyst. researchgate.net

Another approach involves the catalytic hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride to produce its 2-((1-benzylpiperidin-4-yl)methyl) counterpart. bibliotekanauki.plresearchgate.net This reaction highlights the use of a pre-formed tetrahydropyridine ring which is then fully saturated. The choice of catalyst is critical, with 5% Pt/C being identified as highly active for this transformation. bibliotekanauki.pl

Table 1: Catalytic Hydrogenation of Pyridine and Tetrahydropyridine Precursors

Starting Material Catalyst Product Reference
Pyridinium salt (from pyridine and benzyl chloride) Not specified Tetrahydropyridine derivative researchgate.netresearchgate.net
Aryl(pyridin-2-yl)methanols Pd/C 2-Substituted benzylpiperidines researchgate.net
2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one HCl 5% Pt/C 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one HCl bibliotekanauki.plresearchgate.net

The stereochemical outcome of hydrogenation reactions is highly dependent on the choice of catalyst and the reaction conditions. For the hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride, a variety of catalysts including Pd, Pd(OH)₂, Pd/C, Pd/Al₂O₂, Pt, Pt/C, Pt(OH)₂, Rh, and Ru have been investigated. bibliotekanauki.pl The 5% Pt/C catalyst demonstrated high selectivity (98%) under relatively mild conditions. bibliotekanauki.pl The reaction rate was found to increase with higher temperature, catalyst loading, and the use of polar protic solvents like alcohols. bibliotekanauki.pl Interestingly, an increase in hydrogen pressure led to a decrease in the reaction rate, which was attributed to competitive adsorption between the substrate and hydrogen. bibliotekanauki.pl

The stereoselective synthesis of chiral molecules, including piperidine derivatives, often relies on catalytic methods. encyclopedia.pub While not specific to this compound, the principles of using chiral catalysts, such as those based on hypervalent iodine, are emerging to achieve high enantiomeric excess in various organic transformations. rsc.org

Table 2: Influence of Reaction Conditions on Hydrogenation

Parameter Effect on Reaction Rate Reference
Temperature Increases with increasing temperature bibliotekanauki.pl
Catalyst Loading Increases with increasing catalyst loading bibliotekanauki.pl
Solvent Polarity (alcohols) Increases with increasing polarity bibliotekanauki.pl
Hydrogen Pressure Decreases with increasing pressure bibliotekanauki.pl

Synthesis from Piperidin-4-one and Benzyl Bromide Derivatives

A straightforward approach to N-benzylpiperidin-4-ol derivatives involves the direct N-alkylation of piperidin-4-ol with substituted benzyl bromides. uj.edu.pluj.edu.pl This reaction is typically carried out under phase transfer catalysis conditions using a base such as potassium carbonate and a catalyst like tetrabutylammonium (B224687) iodide in a solvent like acetonitrile, affording the desired products in good to excellent yields (72-99%). uj.edu.pl

Alternatively, N-benzyl-4-piperidone can be used as a starting material. For example, the addition of lithiated 4-benzo researchgate.netCurrent time information in Bangalore, IN.dioxol-5-yl to N-benzyl-4-piperidone yields 4-benzo researchgate.netCurrent time information in Bangalore, IN.dioxol-5-yl-1-benzyl-piperidin-4-ol. google.com Similarly, N-benzyl-2,2-dimethyl-piperidin-4-one can be synthesized from N-(1-benzyl-2,2-dimethyl-1,2,3,4-tetrahydropyridin-4-ylidene)piperidiniumbromide by reduction with LiAlH₄. google.com

Organometallic Approaches to Piperidinol Scaffolds

Organometallic reagents are powerful tools for the construction of complex molecules, including piperidinol scaffolds. solubilityofthings.comuni-muenchen.de A modular and stereoselective synthesis of substituted piperidin-4-ols can be achieved through a gold-catalyzed cyclization of N-homopropargyl amides, followed by chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This method offers a high degree of flexibility and can be adapted for enantioselective synthesis. nih.gov

Another organometallic approach involves the reaction of organomagnesium halides (Grignard reagents) with carbonyl compounds to synthesize alcohols. solubilityofthings.com For example, the addition of a Grignard reagent to N-benzyl-4-piperidone can produce the corresponding tertiary alcohol. nih.gov Furthermore, copper(I) mediated allylation and cyclization methodology has been applied to the synthesis of enantiomerically pure 2-substituted-5-methylenepiperidines, which can be further functionalized. whiterose.ac.uk

Advanced Synthetic Transformations for this compound Analogues

Starting from the basic this compound scaffold, various advanced synthetic transformations can be employed to generate a diverse range of analogues. One such method involves the regio- and stereospecific Lewis acid-catalyzed aminolysis of 1-benzyl-3,4-epoxypiperidine. researchgate.netresearchgate.net This reaction, using reagents prepared from diisobutylaluminum hydride (DIBAL-H) and amines, leads to trans-3-amino-1-benzylpiperidin-4-ols. researchgate.net

Another strategy for creating analogues involves the epoxidation of a tetrahydropyridine precursor followed by ring-opening of the resulting epoxide. researchgate.netresearchgate.net For instance, a two-stage epoxidation of a tetrahydropyridine derivative, followed by ring-opening with benzylamine, establishes a trans-relationship between the newly introduced amine and hydroxyl groups. researchgate.netresearchgate.net

Furthermore, the piperidine nitrogen of a debenzylated intermediate can be substituted through SN2 reactions or reductive amination to introduce a variety of functional groups, leading to a wide array of final compounds. nih.gov

Epoxide Ring-Opening Reactions for Substituted Piperidinols

The ring-opening of epoxides is a classic and reliable transformation in organic synthesis for introducing functional groups with well-defined stereochemistry. This strategy is particularly useful for creating vicinal amino alcohols or diols, which are common structural motifs in piperidinol derivatives. researchgate.net The synthesis can proceed by using a pre-formed piperidine ring containing an epoxide, which is then opened by a nucleophile, or by using an epoxide as a precursor in a multi-step synthesis that culminates in the formation of the piperidine ring.

In a typical approach for synthesizing β-aminosubstituted piperidinols, a 1,2,3,6-tetrahydropyridine (B147620) can be epoxidized to form a 3,4-epoxypiperidine intermediate. acs.org This epoxide can then undergo regioselective and stereoselective ring-opening upon reaction with various nucleophiles, including primary and secondary amines. The use of catalysts like lithium perchlorate (B79767) can efficiently promote this aminolysis. acs.org The reaction generally proceeds via an SN2 mechanism, resulting in an anti-stereochemical arrangement between the incoming amino group and the hydroxyl group. acs.org

Another approach involves reacting a chiral epoxide, such as (S)-(+)-epichlorohydrin, with a substituted phenol (B47542) or piperidine. nih.gov For instance, the ring-opening of an epoxide by a piperidine nucleophile can directly yield a piperidinol product. nih.gov The regioselectivity of the ring-opening is a critical factor and can be influenced by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. jsynthchem.com In acidic media, the nucleophile typically attacks the more substituted carbon atom, while in basic or neutral conditions, the attack occurs at the least sterically hindered carbon. jsynthchem.com

Table 1: Epoxide Ring-Opening for Piperidinol Synthesis
Reaction TypeKey PrecursorsReagents/CatalystsKey OutcomeReference
Aminolysis of Epoxypiperidine3,4-Epoxypiperidine, Primary/Secondary AminesLithium perchlorate (LiClO₄)β-Aminosubstituted piperidinols with anti-stereochemistry. acs.org
Nucleophilic Ring OpeningChiral Epoxides (e.g., Epichlorohydrin), PiperidinesCesium carbonate (Cs₂CO₃)Chiral piperidinol analogs. nih.gov

Reductive Amination Strategies for Piperidine Derivatives

Reductive amination is a highly versatile and widely used method for forming C-N bonds and is a cornerstone in the synthesis of nitrogen-containing heterocycles. researchgate.net This reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

A particularly powerful variant for constructing the piperidine skeleton is the double reductive amination (DRA) of 1,5-dicarbonyl compounds. chim.it This approach allows for the direct formation of the piperidine ring by reacting a dialdehyde (B1249045) or keto-aldehyde with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a metal catalyst. chim.itdoi.org The choice of amine and dicarbonyl substrate allows for significant variation in the substitution pattern of the resulting piperidine. For the synthesis of a 2-benzyl substituted piperidine, a precursor such as 2-benzyl-1,5-pentanedial could be envisioned.

Intramolecular reductive amination is another effective strategy. Here, a linear substrate containing both an amine and a carbonyl group (or a group that can be converted to one) is induced to cyclize. For example, the cyclization of an aminoketone can be used to form the piperidine ring, with the final reduction of the resulting cyclic imine yielding the desired product. nih.gov This method provides excellent control over the ring formation process. Various reducing agents can be employed, including hydride reagents and catalytic hydrogenation, each offering different levels of selectivity. researchgate.net

Table 2: Reductive Amination for Piperidine Synthesis
Reaction TypeKey PrecursorsReagents/CatalystsKey OutcomeReference
Double Reductive Amination (DRA)1,5-Dicarbonyl compounds, Ammonia or Primary AminesNaBH₃CN, H₂/Pd(OH)₂/C, PhSiH₃/[RuCl₂(p-cymene)]₂Direct formation of the piperidine skeleton. chim.itdoi.org
Intramolecular Reductive AminationAmino-aldehydes, Amino-ketonesHydride reagents (NaBH₄, NaBH(OAc)₃), Catalytic HydrogenationFormation of piperidine ring from a linear precursor. researchgate.netnih.gov

Multicomponent Reactions for Piperidine Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more simple starting materials in a single step. rsc.org This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. nih.govmdpi.com

A common MCR for piperidine synthesis is a one-pot, five-component reaction involving an aromatic aldehyde, an amine, and a β-dicarbonyl compound, often in the presence of a catalyst. mdpi.com To construct a 2-benzyl-4-hydroxypiperidine framework, a plausible MCR could involve the reaction of phenylacetaldehyde (B1677652) (to install the benzyl group at the 2-position), an amine (e.g., ammonium (B1175870) acetate), and a suitable four-carbon component that can form the piperidin-4-one ring. The resulting piperidin-4-one intermediate can then be selectively reduced to the corresponding piperidin-4-ol.

The development of new catalysts, including metal-based systems and organocatalysts, has significantly expanded the scope of these reactions, often allowing them to proceed under milder conditions and with higher yields. mdpi.com For example, bismuth nitrate (B79036) has been shown to catalyze the multicomponent synthesis of densely functionalized piperidines at room temperature. mdpi.com The power of MCRs lies in their ability to create multiple covalent bonds and stereocenters in a single, convergent operation, making them an ideal strategy for building complex piperidine libraries. rsc.orgnih.gov

Table 3: Multicomponent Reactions for Piperidine Synthesis
Reaction TypeKey ReactantsCatalystsKey OutcomeReference
Five-component ReactionAromatic aldehydes, Amines, β-Dicarbonyl compounds, MalononitrileBismuth nitrate, Ionic liquids, Calix[n]arenesDensely functionalized piperidine scaffolds. mdpi.com
Union of MCRsSimple reactants with orthogonal functionalityOften catalyst-free in waterRapid construction of complex and diverse drug-like molecules. rsc.org

Cyclization and Cycloaddition Methodologies for Piperidine Systems

Intramolecular cyclization and intermolecular cycloaddition reactions represent powerful and convergent strategies for assembling the piperidine core. mdpi.com These methods often allow for a high degree of stereochemical control in the construction of the heterocyclic ring.

A variety of intramolecular cyclization reactions are utilized, including metal-catalyzed processes, radical cyclizations, and electrophilic cyclizations. nih.govmdpi.com For instance, the intramolecular hydroamination/cyclization of alkynes, mediated by acid, can generate an iminium ion that is subsequently reduced to form the piperidine ring. nih.gov Radical-mediated cyclizations, initiated by agents like triethylborane (B153662) or catalyzed by transition metals such as cobalt, provide another route to access the piperidine framework from linear amino-alkenes or -alkynes. mdpi.com

[4+2] Cycloaddition reactions, particularly the aza-Diels-Alder reaction, are highly effective for constructing six-membered nitrogen heterocycles. beilstein-journals.org In this approach, an aza-diene reacts with a dienophile, or an imine acts as the dienophile in a reaction with a diene, to form a tetrahydropyridine intermediate that can be subsequently reduced. Organocatalytic methods have been developed for highly enantioselective [4+2] annulations, such as the reaction between an aldimine and glutaraldehyde, to produce functionalized piperidines with excellent stereocontrol. rsc.org Gold-catalyzed tandem protocols involving the isomerization of enynyl esters followed by an intramolecular [3+2] cycloaddition have also been reported for the efficient synthesis of polyfunctional piperidines. nih.gov

Table 4: Cyclization and Cycloaddition for Piperidine Synthesis
Reaction TypeKey PrecursorsReagents/CatalystsKey OutcomeReference
Intramolecular Radical Cyclization1,6-Enynes, Amino-aldehydesTriethylborane (Et₃B), Cobalt(II) catalystsPolysubstituted piperidines. mdpi.com
Aza-Diels-Alder ([4+2] Cycloaddition)Imines, DienesLewis acids, OrganocatalystsTetrahydropyridine precursors to piperidines. beilstein-journals.org
Intramolecular [3+2] CycloadditionEnynyl estersGold (Au) catalystsPolyfunctional piperidines. nih.gov
Organocatalytic [4+2] AnnulationN-PMP aldimine, GlutaraldehydeChiral organocatalystsHighly enantioselective synthesis of 2,3-substituted piperidines. rsc.org

Stereochemical Aspects and Chiral Synthesis of 2 Benzylpiperidin 4 Ol and Its Stereoisomers

Enantioselective and Diastereoselective Synthetic Routes

The creation of specific, optically pure stereoisomers of 2-benzylpiperidin-4-ol relies on enantioselective and diastereoselective synthetic strategies. uwindsor.ca A common and effective approach involves the initial synthesis of a 2-benzyl-4-piperidone precursor, followed by a stereoselective reduction of the ketone at the C4 position.

One method for the asymmetric synthesis of the piperidone precursor utilizes biocatalysis. Transaminases can be employed in a stereoselective manner to cyclize ω-chloroketones, yielding chiral 2-substituted piperidines with high enantiomeric excess. nih.gov Another strategy involves the use of chiral auxiliaries. For instance, a domino Mannich-Michael reaction employing a carbohydrate-based chiral auxiliary like D-arabinopyranosylamine can produce N-glycosyl dehydropiperidinones with high diastereoselectivity, which can then be converted to the desired 2-substituted piperidinones. cdnsciencepub.com

Once the chiral 2-benzyl-4-piperidone is obtained, the final stereocenter at C4 is established through diastereoselective reduction of the carbonyl group. The choice of reducing agent and reaction conditions is crucial for controlling the stereochemical outcome (i.e., the formation of cis vs. trans isomers).

L-Selectride: This bulky reducing agent is known to produce syn-diols with high diastereoselectivity when reducing certain keto amides, showcasing its utility in controlling the stereochemistry of the resulting alcohol. semanticscholar.org

Sodium Borohydride (B1222165): The stereoselectivity of reduction with sodium borohydride can be significantly influenced by temperature and the presence of additives. For related 2-substituted-4-piperidones, reduction at low temperatures (e.g., -15°C) in a protic solvent with an inorganic acid can highly favor the formation of the diequatorial (trans) isomer of the corresponding 4-piperidinol. google.com

These methods, by controlling the formation of each stereocenter in a sequential and selective manner, provide access to individual stereoisomers of this compound. nih.govresearchgate.net

Method Key Reagent/Strategy Stereocontrol Point Outcome
BiocatalysisTransaminase-triggered cyclizationC2High enantiomeric excess for the piperidine (B6355638) ring. nih.gov
Chiral AuxiliaryD-arabinopyranosylamine in Mannich-Michael reactionC2High diastereoselectivity in dehydropiperidinone formation. cdnsciencepub.com
Diastereoselective ReductionL-SelectrideC4Preferential formation of the syn (cis) isomer. semanticscholar.org
Diastereoselective ReductionSodium borohydride at low temperatureC4Preferential formation of the trans isomer. google.com

Control of Stereochemistry in Piperidine Ring Formation

Controlling the stereochemistry during the formation of the piperidine ring itself is a powerful strategy for synthesizing chiral 2-substituted piperidines. researchgate.net A notable method is the aza-Michael addition cyclization.

In this approach, a divinyl ketone precursor undergoes a cyclization reaction with a primary amine. kcl.ac.ukkcl.ac.uk When a chiral primary amine, such as (S)-α-phenylethylamine, is used as a chiral auxiliary, the reaction produces diastereomeric N-substituted 2-benzyl-4-piperidone products. kcl.ac.ukkcl.ac.uk These diastereomers possess resolved stereochemistry at the C2 position of the piperidine ring. Because diastereomers have different physical properties, they can often be separated using standard laboratory techniques like flash chromatography. kcl.ac.uk

Once separated, the chiral auxiliary (the (S)-α-phenylethylamine group) can be removed in a subsequent step. This process effectively transfers the chirality from the auxiliary to the piperidone ring, yielding an enantiomerically enriched 2-benzyl-4-piperidone. This intermediate then serves as the substrate for the diastereoselective reduction of the C4-ketone to install the hydroxyl group, as described previously. This multi-step process establishes the absolute configuration at C2 early in the synthesis, providing a robust pathway to specific enantiomers. kcl.ac.uk

Chiral Resolution Techniques for this compound Enantiomers

When an asymmetric synthesis is not employed, this compound is produced as a racemic mixture (an equal mix of enantiomers). Chiral resolution is the process used to separate these enantiomers. chemeurope.com A widely used and effective method is resolution by the formation of diastereomeric salts. drpress.orglibretexts.org

This technique involves reacting the racemic amine functionality of an intermediate, or the alcohol itself after derivatization, with a single enantiomer of a chiral acid, often referred to as a chiral resolving agent. libretexts.org Examples of such agents include (+)-tartaric acid, (-)-mandelic acid, or their derivatives like (R)-O-acetyl mandelic acid. libretexts.orgresearchgate.net

The reaction between the racemic base (the piperidine derivative) and the chiral acid produces a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, while the more soluble one remains dissolved. After physical separation of the crystals, a simple acid-base workup is used to break apart the salt and liberate the pure, single enantiomer of the piperidine compound. chemeurope.com This classical method remains a practical approach for obtaining enantiomerically pure materials on a preparative scale. drpress.orgresearchgate.net

Technique Principle Steps
Diastereomeric Salt Formation Reaction of a racemic base with a chiral acid forms diastereomeric salts with different solubilities. chemeurope.comlibretexts.org1. React racemic piperidine with a chiral resolving agent (e.g., (R)-O-acetyl mandelic acid). researchgate.net2. Separate the resulting diastereomeric salts by fractional crystallization.3. Decompose the separated salt with a base to isolate the pure enantiomer.

Conformational Analysis of the Piperidine Ring in this compound Derivatives

The three-dimensional structure and conformational flexibility of the piperidine ring are crucial for understanding the molecule's properties and interactions. Computational studies and crystallographic data indicate that the six-membered piperidine ring in derivatives of this compound typically adopts a stable chair conformation. evitachem.comtandfonline.com

In this chair conformation, bulky substituents tend to occupy the equatorial positions to minimize steric hindrance, particularly unfavorable 1,3-diaxial interactions. vulcanchem.com For this compound, the N-benzyl group (if present) and the C2-benzyl group are large and will strongly prefer the more spacious equatorial orientation. tandfonline.comvulcanchem.com

The stereochemistry at the C4 position determines the orientation of the hydroxyl group.

In the trans isomer , the hydroxyl group is also in an equatorial position. This results in a di-equatorial arrangement for the C2-benzyl and C4-hydroxyl groups.

In the cis isomer , the hydroxyl group occupies an axial position, leading to an equatorial-axial arrangement of the substituents.

The preference for the benzyl (B1604629) group to be in an equatorial position is a key factor in the conformational analysis of these molecules. vulcanchem.com

Isomer C2-Benzyl Group Position C4-Hydroxyl Group Position Relative Conformation
transEquatorialEquatorialDi-equatorial
cisEquatorialAxialEquatorial-Axial

Derivatization and Chemical Transformations of 2 Benzylpiperidin 4 Ol

Functionalization of the Piperidine (B6355638) Nitrogen

The secondary amine in the piperidine ring of 2-benzylpiperidin-4-ol is a key site for functionalization, readily undergoing reactions such as N-alkylation and N-acylation to introduce a variety of substituents.

N-Alkylation and N-Acylation Reactions

N-alkylation of the piperidine nitrogen is a common strategy to introduce alkyl or arylmethyl groups. This reaction typically involves the use of alkyl halides (such as alkyl bromide or iodide) or benzyl (B1604629) halides. To drive the reaction and neutralize the resulting hydrohalic acid, a base is generally required. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. ajchem-a.com The choice of solvent and base can be critical; for instance, using dichloromethane (B109758) (DCM) can be advantageous over ethanol (B145695) to avoid potential side reactions with the solvent, especially with reactive electrophiles like p-methoxybenzyl chloride. lumenlearning.com

N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This is typically achieved using acylating agents like acid chlorides (e.g., benzoyl chloride) or anhydrides (e.g., acetic anhydride). orientjchem.orgumkc.edu These reactions are often performed in the presence of a base to scavenge the acid byproduct. Bismuth(III) salts have also been reported as effective catalysts for the N-acylation of sulfonamides, a reaction principle that can be extended to secondary amines like piperidine. researchgate.net Catalyst-free methods for N-acylation using acetic anhydride (B1165640) have also been developed, offering an efficient and environmentally friendly alternative. orientjchem.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Piperidine Scaffolds

Reactant Reagent(s) Product Type Reference(s)
Piperidine Alkyl bromide/iodide, K₂CO₃, DMF N-Alkylpiperidine ajchem-a.com
Piperidine Benzyl chloride, K₂CO₃, EtOH/DCM N-Benzylpiperidine lumenlearning.com
Piperidine Derivative Benzoyl chloride N-Benzoylpiperidine nih.gov
Amine Acetic anhydride N-Acylated amine orientjchem.org
Sulfonamide Benzoic-4-nitrobenzoic anhydride, Bi(OTf)₃ N-Acylsulfonamide researchgate.net

Formation of Amide and Carboxamide Derivatives

The formation of amide and carboxamide derivatives at the piperidine nitrogen is a cornerstone of medicinal chemistry. These derivatives are typically synthesized by reacting the secondary amine of the this compound scaffold with a carboxylic acid or its activated derivative. nih.gov

Direct condensation of a carboxylic acid with the piperidine nitrogen often requires harsh conditions, such as high heat to drive off water, a method known as pyrolysis. masterorganicchemistry.comlibretexts.org A more common and milder approach involves activating the carboxylic acid. This can be achieved by converting the carboxylic acid to a more reactive species like an acid chloride (using thionyl chloride, SOCl₂) or an acid anhydride. masterorganicchemistry.com The activated acyl donor then readily reacts with the piperidine nitrogen, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. youtube.com

Alternatively, various coupling agents can facilitate the direct amidation between a carboxylic acid and the amine without the need to isolate an activated intermediate. Reagents such as (2-(Thiophen-2-ylmethyl)phenyl)boronic acid have been shown to be highly active catalysts for direct amidation at room temperature. organic-chemistry.org

Table 2: Methods for Amide and Carboxamide Synthesis at the Piperidine Nitrogen

Amine Reactant Carboxylic Acid Source Reagents/Conditions Product Type Reference(s)
Piperidine Carboxylic Acid High heat (pyrolysis) N-Acylpiperidine masterorganicchemistry.comlibretexts.org
Piperidine Acid Chloride Base (e.g., pyridine) N-Acylpiperidine masterorganicchemistry.comyoutube.com
Piperidine Acid Anhydride Base (optional) N-Acylpiperidine masterorganicchemistry.com
Amine Carboxylic Acid (2-(Thiophen-2-ylmethyl)phenyl)boronic acid Amide organic-chemistry.org
4-Amino-1-benzylpiperidine 1H-Indole-5-carboxylic acid Carbonyl diimidazole (CDI), THF Indole (B1671886) Carboxamide

Modifications at the Hydroxyl Group (C-4)

The secondary alcohol at the C-4 position of the piperidine ring is another key functional handle, allowing for esterification, etherification, and oxidation to the corresponding ketone.

Esterification and Etherification Reactions

The hydroxyl group at C-4 can be converted into an ester through reaction with a carboxylic acid or its derivative. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a classic method. masterorganicchemistry.com To drive the equilibrium towards the ester product, the alcohol is often used in large excess or water is removed as it is formed. masterorganicchemistry.com Alternatively, acylation can be achieved under milder conditions using acid anhydrides, often promoted by a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Etherification of the C-4 hydroxyl group can be accomplished using various methods. For instance, benzyl ethers can be prepared using 2-benzyloxypyridine in the presence of an activating agent like methyl triflate, which forms the reactive 2-benzyloxy-1-methylpyridinium triflate in situ. beilstein-journals.org This method is advantageous as it proceeds under neutral conditions. beilstein-journals.org

Table 3: Representative Esterification and Etherification Reactions at C-4

Reaction Type Alcohol Reactant Reagent(s) Product Reference(s)
Fischer Esterification Alcohol Carboxylic acid, H₂SO₄ Ester masterorganicchemistry.com
Acylation Alcohol Acid anhydride, DMAP Ester organic-chemistry.org
Benzyl Ether Synthesis Benzyl Alcohol 2-Chloropyridine, KOH, Toluene 2-Benzyloxypyridine beilstein-journals.org
Benzoylation Benzyl α-L-rhamnopyranoside Benzoyl chloride, Pyridine (B92270) Benzyl 4-O-benzoyl-α-L-rhamnopyranoside mdpi.com

Oxidation to Piperidinone Derivatives and Subsequent Transformations

Oxidation of the C-4 hydroxyl group of this compound yields the corresponding ketone, 1-benzylpiperidin-4-one. nih.govsigmaaldrich.com This transformation is a pivotal step in the synthesis of many biologically active compounds and serves as a gateway to further molecular complexity. researchgate.net

The resulting 1-benzylpiperidin-4-one is a versatile intermediate. researchgate.net The ketone's carbonyl group can undergo a variety of classical carbonyl reactions. A prominent example is the Wittig reaction, where the piperidinone reacts with a phosphonium (B103445) ylide (Wittig reagent) to form an alkene. masterorganicchemistry.comlibretexts.org This reaction is highly valuable as it forms a new carbon-carbon double bond at a specific location, for example, leading to the synthesis of 2-((1-benzylpiperidin-4-yl)methylene) derivatives. nih.govnih.gov The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the final alkene and a stable phosphine (B1218219) oxide byproduct. lumenlearning.comlibretexts.org

Another important transformation is the aldol (B89426) condensation of the piperidinone with an aromatic aldehyde (e.g., 9-anthraldehyde) in the presence of a base like sodium hydroxide. This reaction creates benzylidene piperidone derivatives. umkc.eduresearchgate.net

Table 4: Transformations of the C-4 Carbonyl Group

Starting Material Reagent(s) Reaction Type Product Type Reference(s)
1-Benzyl-4-piperidone Phosphonium ylide (e.g., [(Ph₃)PCH₂OCH₃]Cl, LDA) Wittig Reaction 4-Alkenylpiperidine organic-chemistry.orgmasterorganicchemistry.com
1-Benzyl-4-piperidone Benzyltriphenylphosphonium chloride, NaOH Wittig Reaction 4-Benzylidenepiperidine umkc.edu
1-Benzyl-4-piperidone Aromatic aldehyde, Base Aldol Condensation Benzylidene piperidone researchgate.net
1-Benzyl-4-piperidone Ethyl chloroacetate, Base Darzens Condensation Glycidic ester chemicalbook.com

Substitutions on the Benzyl Moiety and Piperidine Ring Carbons

Beyond functionalizing the nitrogen and the C-4 position, the core structure of this compound can be modified by introducing substituents onto the aromatic benzyl ring or the other carbons of the piperidine ring.

Substituents can be incorporated onto the phenyl ring of the benzyl group to explore structure-activity relationships. This is often achieved by starting with an appropriately substituted benzyl halide or benzaldehyde (B42025) during the initial synthesis of the scaffold. For instance, benzylpiperidine derivatives bearing trifluoromethyl, fluoro, or methoxy (B1213986) groups on the phenyl ring have been synthesized. unisi.it

Modifications to the piperidine ring itself, other than at C-4, are also synthetically accessible. For example, multi-component reactions can be employed to construct highly substituted piperidine rings from simpler starting materials. ajchem-a.com Palladium-catalyzed reactions have been developed for the synthesis of 2,6-disubstituted piperidines. ajchem-a.com Furthermore, the 1-benzylpiperidin-4-one intermediate can be used to construct spirocyclic systems, such as in the synthesis of spiro[1,5-benzoxazepine-2,4′-piperidine] scaffolds. researchgate.net

Table 5: Examples of Substitutions on the Benzyl and Piperidine Rings

Modification Site Synthetic Strategy Example Product Reference(s)
Benzyl Ring Use of substituted starting materials (e.g., substituted 2-chloropyridines) Phenyl ring-substituted benzylpiperidines unisi.it
Piperidine Ring (C-2, C-6) Pd(II)-catalyzed 1,3-chirality transition reaction 2,6-disubstituted piperidines ajchem-a.com
Piperidine Ring (Spiro) Reaction of N-benzylpiperidone with ortho-hydroxyacetophenone Spiro[1,5-benzoxazepine-2,4′-piperidine] researchgate.net
Piperidine Ring (General) Multi-component reaction (e.g., anilines, β-ketoesters, benzaldehydes) Highly functionalized tetrahydropiperidines ajchem-a.com

Hybridization Strategies with Other Pharmacophores

Extensive literature searches did not yield any specific studies or data on the hybridization of this compound with other pharmacophores. Research has predominantly focused on the hybridization of the isomeric N-benzylpiperidine scaffold and other related piperidine derivatives. The following information is based on these related structures and is provided for contextual understanding of potential hybridization strategies that could theoretically be applied to this compound.

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (the active parts of different drug molecules) to create a single hybrid molecule. This approach aims to develop new chemical entities with improved affinity, selectivity, and efficacy, or to address multifactorial diseases by interacting with multiple biological targets.

While no direct examples involving this compound are available, studies on related N-benzylpiperidine derivatives have shown successful hybridization with various pharmacophores for different therapeutic targets. These strategies often involve linking the N-benzylpiperidine moiety to another bioactive scaffold through a suitable linker.

Table of Related Hybrid Compounds:

Below is a table of hybrid compounds derived from the related N-benzylpiperidine scaffold, which illustrate the principles of pharmacophore hybridization.

N-Benzylpiperidine DerivativeHybridized PharmacophoreResulting Hybrid CompoundTherapeutic Target/ActivityReference
N-(1-Benzylpiperidin-4-yl)amine1,3,4-Oxadiazole-2-thiolN-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamideAlzheimer's Disease (hAChE, hBChE, hBACE-1 inhibition) nih.govontosight.ai
2-[2-(1-Benzylpiperidin-4-yl)ethyl]aminePyridine-3,5-dicarbonitrile2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileNeuropathic Pain (Sigma-1 Receptor Affinity) vulcanchem.com
N-Benzyl-piperidine-acyl-hydrazone4-Hydroxymethylpiperidine4-Hydroxymethyl)piperidine-N-benzyl-acyl-hydrazone derivativesAlzheimer's Disease (Multi-target directed ligands) ontosight.ai

It is crucial to reiterate that the data presented above pertains to N-benzylpiperidine derivatives and not this compound. The absence of specific research on the hybridization of this compound highlights a potential area for future investigation in medicinal chemistry.

Spectroscopic and Analytical Characterization of 2 Benzylpiperidin 4 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-Benzylpiperidin-4-ol and its derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule.

In the ¹H NMR spectrum of piperidine (B6355638) derivatives, the chemical shifts and coupling constants of the protons on the piperidine ring are particularly informative for determining the conformation of the ring, which typically adopts a chair conformation. For instance, in some 2,6-diarylpiperidin-4-one O-benzyloximes, the protons are observed as distinct signals, and their chemical shift magnitudes can reveal the orientation of substituents. nih.gov For example, the order of chemical shifts can vary depending on the substitution pattern, providing insights into the conformational preferences of the molecules. nih.gov

Two-dimensional NMR techniques are invaluable for establishing connectivity. COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling networks, helping to trace the sequence of protons within the piperidine ring. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the entire molecular structure, including the connection between the benzyl (B1604629) group and the piperidine ring. nih.gov

Table 1: Representative NMR Data for Piperidine Derivatives

Technique Description Key Findings
¹H NMR Provides information on the chemical environment and coupling of protons.Distinguishes between axial and equatorial protons on the piperidine ring. Reveals the substitution pattern on the aromatic ring of the benzyl group.
¹³C NMR Provides information on the carbon framework of the molecule.Characteristic chemical shifts for the piperidine ring carbons (C2, C3, C4, C5, C6) and the benzyl group carbons.
2D NMR (COSY, HSQC, HMBC) Establishes connectivity between atoms.Confirms the attachment of the benzyl group to the nitrogen or carbon of the piperidine ring. Elucidates the relative stereochemistry of substituents. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (HRMS, ESI)

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of this compound and its analogues and to gain insights into their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized molecule. For example, the molecular formula of 1-benzylpiperidin-4-ol is C₁₂H₁₇NO, with a molecular weight of approximately 191.27 g/mol . nih.govsigmaaldrich.comsigmaaldrich.com

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like this compound. ESI allows the molecule to be ionized directly from a solution, typically forming a protonated molecule [M+H]⁺. This ion is then analyzed by the mass spectrometer to determine the molecular weight.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information. The fragmentation pattern of 4-benzylpiperidine (B145979), for instance, shows characteristic peaks that can be correlated to the loss of specific parts of the molecule, helping to confirm its structure. nist.gov

Table 2: Mass Spectrometry Data for this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Ionization Technique Key Observations
1-Benzylpiperidin-4-olC₁₂H₁₇NO191.27 nih.govsigmaaldrich.comsigmaaldrich.comESI, HRMSAccurate mass measurement confirms the elemental composition. nih.gov
4-BenzylpiperidineC₁₂H₁₇N175.27EICharacteristic fragmentation pattern observed. nist.gov
1-Boc-2-benzylpiperidin-4-oneC₁₇H₂₃NO₃289.4Not specifiedMolecular ion peak corresponding to the expected mass. nih.gov

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogues displays characteristic absorption bands corresponding to specific bond vibrations.

Key expected vibrational frequencies include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group in this compound.

N-H stretch: For analogues with a secondary amine, a peak in the range of 3300-3500 cm⁻¹ would be observed.

C-H stretch (aromatic): Peaks are typically found just above 3000 cm⁻¹, characteristic of the benzyl group. rsc.org

C-H stretch (aliphatic): Peaks are found just below 3000 cm⁻¹, corresponding to the piperidine ring and the benzylic CH₂ group.

C=O stretch: For ketone analogues like N-benzyl-4-piperidone, a strong absorption band is expected around 1700-1720 cm⁻¹. nih.gov

C-N stretch: These vibrations appear in the fingerprint region (1000-1300 cm⁻¹).

C-O stretch: The C-O stretching vibration of the alcohol is also found in the fingerprint region, typically between 1050 and 1200 cm⁻¹.

The NIST WebBook provides IR spectral data for related compounds like 4-benzylpiperidine and 1-benzyl-4-hydroxypiperidine, which can serve as a reference. nist.govnist.gov

UV-Visible Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in the benzyl group. The benzene (B151609) ring exhibits characteristic absorption bands in the UV region, typically around 254 nm. The presence of substituents on the aromatic ring can cause shifts in the absorption maxima. For example, the UV-Visible spectrum of the 2,4-dinitrophenylhydrazone derivative of oxidized benzyl alcohol shows intense peaks at 235 nm and 353 nm. researchgate.net

Table 3: Spectroscopic Data for Functional Group Identification

Spectroscopic Technique Functional Group Characteristic Absorption Region (cm⁻¹ or nm)
Infrared (IR) O-H (alcohol)3200-3600 (broad)
C-H (aromatic)>3000
C-H (aliphatic)<3000
C=O (ketone)1700-1720 nih.gov
UV-Visible Benzyl group (aromatic ring)~254 nm researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (HPLC, TLC, Column Chromatography)

Chromatographic techniques are essential for assessing the purity of synthesized this compound and its analogues, as well as for their separation and purification.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. The retention factor (Rf) value is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase). For instance, in the synthesis of certain piperidine derivatives, TLC was used to monitor the completion of the reaction. nih.gov

Column Chromatography is a preparative technique used to purify compounds. A mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and the components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. This method is often employed to isolate the desired product from a reaction mixture. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound with high resolution and sensitivity. rsc.org It can also be used for preparative purposes to obtain highly pure samples. The retention time of a compound in an HPLC system is a precise and reproducible parameter under constant conditions. Commercial suppliers often provide purity data determined by HPLC.

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the empirical formula of the compound. For 1-benzylpiperidin-4-ol (C₁₂H₁₇NO), the theoretical elemental composition would be calculated based on its molecular formula. nih.gov

Table 4: Summary of Analytical Techniques and Their Applications

Technique Purpose Information Obtained
NMR Spectroscopy Structural ElucidationAtomic connectivity, stereochemistry nih.gov
Mass Spectrometry Molecular Weight and Formula DeterminationExact mass, elemental composition, fragmentation pattern nih.govnist.gov
IR Spectroscopy Functional Group IdentificationPresence of O-H, C=O, N-H, etc. nih.gov
UV-Visible Spectroscopy Identification of ChromophoresElectronic transitions in the aromatic ring researchgate.net
Chromatography (TLC, Column, HPLC) Purity Assessment and SeparationPurity of the compound, separation from impurities nih.govrsc.org
Elemental Analysis Composition VerificationPercentage of C, H, N, etc. nih.gov

Computational Chemistry and Molecular Modeling Studies of 2 Benzylpiperidin 4 Ol Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. For piperidine-based compounds, DFT calculations, often using the B3LYP functional with a 6-311G** basis set, are performed to predict properties like heats of formation and to evaluate thermal stability through the calculation of bond dissociation energies (BDE). nih.gov

These calculations help in understanding the intrinsic reactivity of the 2-benzylpiperidin-4-ol scaffold. By optimizing the molecular geometry, researchers can determine the most stable conformation and calculate electronic properties such as ionization potential, electron affinity, and chemical hardness. This information is crucial for predicting how a derivative might behave in a biological environment and for understanding its metabolic stability.

Table 1: Representative Data from DFT Calculations

This table illustrates the types of parameters derived from DFT studies.

Calculated Property Typical Value/Information Significance in Drug Design
Optimized Geometry Bond lengths (Å), Bond angles (°) Provides the most stable 3D structure of the molecule.
Heat of Formation (HOF) kJ/mol Indicates the thermodynamic stability of the molecule.
Bond Dissociation Energy (BDE) kJ/mol Helps in predicting the metabolic weak spots in a molecule. nih.gov
Dipole Moment Debye Influences solubility and the ability to form dipole-dipole interactions. orientjchem.org

| Electronic Energy | Hartrees or eV | Represents the total energy of the molecule's electronic system. |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

To further understand the chemical reactivity of this compound derivatives, researchers utilize Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. uni-muenchen.denih.gov It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map is color-coded:

Red and Yellow regions indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack (e.g., interaction with protons or metal ions). nih.govresearchgate.net

Blue regions indicate positive electrostatic potential, which is electron-deficient, representing favorable sites for nucleophilic attack. nih.govresearchgate.net

Green regions represent neutral potential. nih.gov

For a this compound derivative, the MEP map would typically show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring, identifying them as key sites for hydrogen bonding.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. researchgate.net

Table 2: Key Parameters from FMO Analysis

This table shows the parameters calculated in FMO studies and their implications.

Parameter Definition Implication for Reactivity
E(HOMO) Energy of the Highest Occupied Molecular Orbital Relates to the ability to donate electrons (nucleophilicity).
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Relates to the ability to accept electrons (electrophilicity).

| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | A small gap indicates high reactivity and polarizability. nih.gov |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule, corresponding to the classic Lewis structure representation. wikipedia.orguni-muenchen.de It examines intramolecular delocalization and hyperconjugative interactions by analyzing the charge transfer between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. orientjchem.orgwikipedia.org

Table 3: Illustrative NBO Analysis Data

This table provides an example of the kind of stabilizing interactions identified by NBO analysis.

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol) Type of Interaction
LP(1) N σ*(C-C) High Hyperconjugation (Lone Pair to Antibonding Sigma)
σ(C-H) σ*(C-N) Moderate Hyperconjugation (Sigma to Antibonding Sigma)

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a specific target protein, such as an enzyme or a receptor. nih.govnih.gov This technique is fundamental in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

For this compound derivatives, docking simulations are used to place the molecule into the active site of a biological target. The simulation program then calculates the most favorable binding poses and estimates the binding affinity, typically represented as a scoring function or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable ligand-protein complex and a higher predicted affinity. These predictions help to identify which derivatives are most likely to be active and provide a structural hypothesis for their mechanism of action. nih.govunisi.it For instance, docking studies on N'-2-(4-Benzylpiperidin-1-yl)acylhydrazone derivatives were used to understand their interactions with cholinesterase enzymes. nih.gov

A crucial part of docking analysis is the detailed examination of the intermolecular interactions that stabilize the ligand within the protein's binding pocket. For this compound derivatives, these interactions commonly include:

Hydrogen Bonds: The hydroxyl group (-OH) and the piperidine nitrogen are potential hydrogen bond donors and acceptors, respectively, and can form critical interactions with polar amino acid residues (e.g., Asp, Glu, Ser, Thr).

Pi-Stacking and Pi-Cation Interactions: The benzyl (B1604629) group's aromatic ring can engage in π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). If the piperidine nitrogen is protonated, it can form a π-cation interaction with these same aromatic residues.

Hydrophobic Interactions: The benzyl and piperidine ring structures can form favorable hydrophobic interactions with nonpolar residues (e.g., Leu, Ile, Val, Ala) in the binding site.

Identifying these key interactions is vital for optimizing the ligand's structure to enhance binding affinity and selectivity. nih.gov

Table 4: Common Intermolecular Interactions in Ligand-Target Complexes

This table summarizes the key interactions analyzed in molecular docking studies.

Interaction Type Ligand Moiety Involved Potential Protein Residues
Hydrogen Bond -OH, -NH Asp, Glu, Ser, Thr, Gln, Asn, His
π-π Stacking Benzyl Ring Phe, Tyr, Trp, His
π-Cation Protonated Piperidine Nitrogen, Benzyl Ring Phe, Tyr, Trp
Hydrophobic Benzyl Ring, Piperidine Ring Ala, Val, Leu, Ile, Pro, Met

| Salt Bridge | Protonated Piperidine Nitrogen | Asp, Glu |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the flexibility of both the ligand and the protein and to assess the stability of the binding complex. nih.gov

By running simulations for several nanoseconds or even microseconds, scientists can verify if the binding mode predicted by docking is stable. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD over time suggests that the complex has reached equilibrium and the binding pose is maintained. MD simulations also provide a more accurate estimation of binding free energies and can reveal the role of water molecules in mediating ligand-protein interactions, offering a more complete understanding of the binding event. nih.gov

In Silico ADMET Predictions (Focus on Methodology)

In the early phases of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step to filter out candidates with unfavorable pharmacokinetic or toxicological properties. nih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties for novel molecules like this compound derivatives, thereby reducing the reliance on extensive animal testing and saving significant resources. springernature.comresearchgate.net These predictive models are built using data from existing experimental results and advanced algorithms to forecast the behavior of new chemical entities. computabio.com The primary goal is to identify and prioritize compounds that possess a suitable balance of efficacy and drug-likeness before committing to more resource-intensive preclinical and clinical trials. springernature.com

The methodologies for in silico ADMET prediction are diverse, primarily relying on the chemical structure of the molecule to estimate its properties. These approaches can be broadly categorized into several key types, each offering unique insights into the potential of a drug candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a cornerstone of computational toxicology and chemistry. computabio.com This method establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific ADMET property. nih.gov For this compound derivatives, a QSAR model would be developed by first calculating a set of molecular descriptors for each analog. These descriptors are numerical values that quantify various aspects of the molecule's structure, including:

Topological descriptors: Describing atomic connectivity and molecular branching.

Physicochemical descriptors: Such as lipophilicity (logP), molecular weight, and polar surface area. nih.gov

Electronic descriptors: Quantifying charge distribution and orbital energies. nih.govnih.gov

3D descriptors: Relating to the molecule's three-dimensional shape and conformation. nih.gov

Once calculated, these descriptors are used as independent variables in statistical models, like Multiple Linear Regression (MLR) or more complex machine learning algorithms, to predict the property of interest (e.g., intestinal absorption, metabolic stability). nih.govmdpi.com The robustness and predictive power of the resulting QSAR models are rigorously assessed using internal and external validation techniques to ensure their reliability. nih.govmdpi.com

Structure-Based Methods

Structure-based approaches are employed when the three-dimensional structure of an ADMET-related protein (such as a metabolic enzyme or a transporter) is known. nih.gov These methods are invaluable for predicting specific molecular interactions that govern a compound's fate in the body. researchgate.net

Molecular Docking: This technique simulates the binding of a ligand (the this compound derivative) into the active site of a target protein. computabio.commdpi.com For instance, docking into the active site of Cytochrome P450 (CYP) enzymes can help predict a compound's metabolic fate and its potential to inhibit specific isoforms (e.g., CYP3A4, CYP2D6), which is crucial for assessing drug-drug interaction risks. nih.govresearchgate.net The process involves generating multiple possible binding poses and scoring them based on binding energy calculations to identify the most stable and likely interaction mode. nih.gov

Pharmacophore Modeling

Pharmacophore models identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. researchgate.net In the context of ADMET, a pharmacophore can be developed based on a set of molecules known to be, for example, substrates or inhibitors of a particular transporter protein. This model can then be used to virtually screen a library of this compound derivatives to quickly identify those that fit the required spatial and chemical features. researchgate.net

Commonly Used Prediction Tools and Generated Data

A variety of specialized software and web-based servers are available to perform ADMET predictions. Tools like SwissADME, pkCSM, and Pre-ADMET are frequently used to generate comprehensive profiles for drug candidates. researchgate.netmdpi.comnih.gov These platforms integrate multiple QSAR and other models to provide predictions on a wide range of endpoints.

The data generated from these methodologies for a hypothetical series of this compound derivatives can be organized to facilitate comparison and decision-making.

Table 1: Predicted Physicochemical Properties and Drug-Likeness for Hypothetical this compound Derivatives This table illustrates typical drug-likeness parameters calculated based on molecular structure. Lipinski's Rule of Five is a guideline to evaluate the potential for oral bioavailability. researchgate.net

Table 2: Predicted Pharmacokinetic (ADME) Parameters for Hypothetical this compound Derivatives This table showcases key pharmacokinetic predictions that determine how a compound is absorbed, distributed, and eliminated by the body. researchgate.netnih.gov

Table 3: Predicted Toxicity Endpoints for Hypothetical this compound Derivatives This table outlines predictions for common toxicity concerns. These in silico alerts help prioritize compounds for further experimental safety testing. nih.govresearchgate.net

By systematically applying these in silico methodologies, researchers can build a detailed ADMET profile for novel this compound derivatives. This computational pre-screening is an indispensable part of modern drug design, enabling the efficient selection of compounds with the highest probability of success in later-stage development. computabio.com

Structure Activity Relationship Sar Studies of 2 Benzylpiperidin 4 Ol Derivatives

Impact of Substitutions on the Piperidine (B6355638) Ring (C-2, C-4) on Biological Activity

Modifications to the core piperidine ring of 2-benzylpiperidin-4-ol derivatives have a significant impact on their pharmacological profile. Studies have shown that both the saturation state of the ring and the nature of substituents at key positions, such as C-4, are critical determinants of biological activity.

One area of investigation has been the introduction of unsaturation into the piperidine ring. In a series of compounds developed as agents against Trypanosoma cruzi, introducing a double bond into the piperidine ring led to a tenfold increase in potency. dndi.org For instance, the unsaturated analog (compound 52) was significantly more active than its saturated counterpart (compound 23). dndi.org This enhancement in activity was also observed between the corresponding saturated and unsaturated 4-piperidine analogs (compounds 53 and 54), underscoring the importance of this structural modification for this particular biological target. dndi.org

At the C-4 position, the introduction of a carboxamide group has been a successful strategy for creating new sigma-1 (σ1) receptor ligands. units.it This modification allows for diverse substitutions on the amide nitrogen. Research has found that attaching bulky, hydrophobic moieties, such as cycloalkyl groups or residues containing an aromatic ring, to this amide nitrogen helps maintain good affinity for the σ1 receptor while simultaneously improving selectivity against the σ2 subtype. units.it Conversely, substituting with small alkyl groups like isopropyl resulted in derivatives that were nearly devoid of σ1 receptor affinity, suggesting these smaller groups cannot form the necessary hydrophobic interactions within the receptor's binding pocket. units.it

Table 1: Effect of Piperidine Ring Saturation on T. cruzi Activity
CompoundPiperidine Ring StateRelative PotencySource
Compound 23SaturatedBase dndi.org
Compound 52Unsaturated~10x increase vs. Cmpd 23 dndi.org

Influence of N-Benzyl Moiety Modifications on Potency and Selectivity

The N-benzyl group is a defining feature of this compound class, and modifications to its aromatic ring can profoundly influence potency and selectivity. The N-benzyl-piperidinium system is known to bind within specific pockets of target receptors, where it can form key interactions. csic.es

Substitutions on the benzyl (B1604629) ring can either enhance or diminish biological activity. For example, in a series of sigma receptor ligands, introducing a 4-chlorobenzyl group on the piperidine nitrogen resulted in a derivative (compound 2k) with very high affinity for the σ1 receptor (Ki = 3.7 nM) and a remarkable 351-fold selectivity over the σ2 receptor. units.it This highlights the beneficial role of a single, well-placed electron-withdrawing group. However, other substitution patterns can be detrimental; a 2,4-dichloro substitution on the N-benzylpiperidine moiety was found to sharply reduce σ1 receptor affinity. units.it Molecular modeling studies suggest that the benzyl moiety is often stabilized in the receptor active site through π-anion interactions with key amino acid residues like glutamate. csic.es

Table 2: Impact of N-Benzyl Moiety Substitution on Sigma-1 (σ1) Receptor Affinity
CompoundN-Benzyl Substitutionσ1 Receptor Affinity (Ki)Selectivity (σ2/σ1)Source
Unsubstituted AnalogNone22.5 nMN/A units.it
Compound 2k4-chloro3.7 nM351 units.it
Dichloro-substituted Analog2,4-dichloroStrongly reduced affinityN/A units.it

Role of Linker Units in Molecular Design and Pharmacological Efficacy

The importance of linker length is clearly demonstrated in a series of multifunctional pyridines designed as ligands for sigma receptors. csic.es Studies revealed that the length of the alkylamino linker separating the 1-benzylpiperidine (B1218667) moiety from a pyridine (B92270) ring was critical for σ1 receptor affinity. csic.es Increasing the linker from an amino group (n=0) to an ethylamino (n=2), propylamino (n=3), or butylamino (n=4) chain resulted in a progressive increase in affinity for the human σ1 receptor. csic.es The compound with a propylamino linker (n=3) showed the highest affinity in this specific series. csic.es

The chemical nature of the linker is also a key design element. As discussed previously, a C-4 carboxamide group can function as a linker, and its effectiveness is modulated by the substituents attached to the amide nitrogen. units.it This demonstrates that the linker is not merely a spacer but an active component of the pharmacophore that can be optimized.

Table 3: Effect of Linker Length on Human Sigma-1 (hσ1R) Receptor Affinity
CompoundLinker Length (n atoms)hσ1R Affinity (Ki)Source
1029.2 nM csic.es
227.57 nM csic.es
332.97 nM csic.es
443.97 nM csic.es

Optimization of Functional Groups for Enhanced Biological Response

The optimization of functional groups on the periphery of the this compound scaffold is essential for fine-tuning the biological response. This involves modulating electronic properties and hydrophobicity to achieve better interactions with the target protein.

In the development of agents against T. cruzi, a preference for electron-rich aromatic groups was observed. dndi.org An analog featuring an electron-rich dimethoxy substitution (compound 25) was moderately active, whereas a derivative with an electron-deficient cyano group (compound 26) was inactive. dndi.org This suggests that the electronic nature of the substituents is a key factor for activity in this series.

Hydrophobicity is another critical parameter. For σ1 receptor ligands based on a piperidine-4-carboxamide scaffold, bulky and hydrophobic groups attached to the amide were necessary for optimal binding. units.it These groups are believed to generate productive hydrophobic interactions within the receptor. When these were replaced by small, less hydrophobic groups like isopropyl, a significant drop in affinity was observed. units.it However, functional group optimization is not always straightforward. In one instance, replacing a phenyl amide with an isoxazole (B147169) group—a common bioisosteric replacement—did not lead to the expected improvement in activity, indicating the complex and sometimes unpredictable nature of molecular interactions. dndi.org

Biological Target Identification and Mechanism of Action in Vitro of 2 Benzylpiperidin 4 Ol Analogues

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

A significant area of research for 2-benzylpiperidin-4-ol analogues has been their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov

A series of donepezil (B133215) analogues, which incorporate the N-benzylpiperidine moiety, have demonstrated potent inhibition of both AChE and BChE. nih.gov Many of these analogues displayed lower inhibitory concentrations (IC₅₀) for both enzymes compared to the parent drug, donepezil. nih.gov For instance, some analogues exhibited IC₅₀ values for Electrophorus electricus AChE (EeAChE) ranging from 0.016 to 0.23 µM and for equine serum BChE (EqBChE) from 0.11 to 1.3 µM. nih.gov Notably, analogues with aromatic substituents were generally more potent than those with aliphatic ones. nih.gov

Similarly, a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues also showed high affinity for AChE. ebi.ac.uk One of the most potent compounds in this series, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a donepezil analogue), exhibited an IC₅₀ of 5.7 nM for AChE and showed 1250 times greater selectivity for AChE over BChE. ebi.ac.uk

Another study focused on molecular hybrids of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives. These compounds were designed as multifunctional agents for Alzheimer's disease, targeting both cholinesterases and other pathological factors. The in vitro results indicated that an unsubstituted phenyl ring on the 1,3,4-oxadiazole-2-thione moiety was favorable for dual hAChE and hBChE inhibition. acs.org

Furthermore, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile was identified as a potent dual inhibitor of AChE (IC₅₀ = 13 nM) and BChE (IC₅₀ = 3.1 µM). nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected this compound Analogues

Compound/Analogue TypeTarget EnzymeIC₅₀ ValueReference
Donepezil AnaloguesEeAChE0.016 - 0.23 µM nih.gov
Donepezil AnaloguesEqBChE0.11 - 1.3 µM nih.gov
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChE5.7 nM ebi.ac.uk
N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamidehAChE/hBChEGood to moderate inhibition acs.org
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileAChE13 nM nih.gov
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileBChE3.1 µM nih.gov

Enzyme Inhibition Assays (e.g., Ellman's colorimetric method, FRET-based assays)

The inhibitory activity of this compound analogues against cholinesterases is commonly determined using established enzyme inhibition assays. The Ellman's colorimetric method is a widely used spectrophotometric technique for this purpose. nih.govnih.govmdpi.com This assay measures the activity of AChE or BChE by detecting the product of the enzymatic reaction.

In addition to the Ellman's method, fluorescence resonance energy transfer (FRET)-based assays have also been employed to evaluate the inhibitory potential of these compounds, particularly for beta-secretase 1 (BACE-1), another target relevant to Alzheimer's disease. acs.org

Binding to Catalytic and Peripheral Active Sites

The mechanism of cholinesterase inhibition by this compound analogues often involves interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The benzylpiperidine moiety is thought to provide the necessary flexibility and length to interact with the CAS of AChE. acs.org The nitrogen atom of the piperidine (B6355638) ring can be protonated at physiological pH, which is believed to enhance its binding to the enzyme. acs.org

Molecular docking studies have been used to visualize and understand the binding modes of these inhibitors. For instance, docking studies of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives confirmed a binding mode similar to that of donepezil. nih.gov The ability of some analogues to displace propidium (B1200493) iodide, a known PAS ligand, further supports their interaction with the peripheral site of AChE. acs.org

Sigma Receptor Modulation (σ1R and σ2R)

Sigma receptors (σR), including the σ1 and σ2 subtypes, are recognized as important biological targets for the development of treatments for neurological disorders. nih.gov Analogues of 2-benzylpiperidine (B184556) have been investigated for their ability to modulate these receptors.

A series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues were found to have a higher affinity for σ1 receptors compared to σ2 receptors. researchgate.net Interestingly, replacing the phenyl ring of the phenylacetamide moiety with other aromatic systems like thiophene, naphthyl, or indole (B1671886) did not significantly alter the σ1 receptor affinity. researchgate.net However, substituting the phenyl ring with imidazole (B134444) or pyridyl rings led to a substantial decrease in affinity for both σ1 and σ2 receptors. researchgate.net Halogen substitution on the aromatic rings of both the phenylacetamide and benzyl (B1604629) groups resulted in a similar affinity for σ1 receptors but a significantly increased affinity for σ2 receptors. researchgate.net

Another study identified 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile as a potent σ1R ligand with a Ki value of 1.45 nM for the human σ1 receptor (hσ1R) and 290-fold selectivity over the σ2R subtype. nih.gov Molecular docking studies suggested that the N-benzyl-piperidinium system of these compounds binds to a pocket formed by several key amino acid residues in the σ2R active site. nih.gov

Furthermore, a series of homopiperazine, piperazine (B1678402), and tropane (B1204802) analogues were synthesized and evaluated for their affinity at sigma receptors, demonstrating that these scaffolds can be modified to achieve selective σ2 receptor ligands. nih.gov

Table 2: Sigma Receptor Binding Affinity of Selected this compound Analogues

Compound/Analogue TypeTarget ReceptorBinding Affinity (Ki)Reference
N-(1-benzylpiperidin-4-yl)arylacetamide analoguesσ1RHigh affinity researchgate.net
N-(1-benzylpiperidin-4-yl)arylacetamide analoguesσ2RLower affinity than σ1R researchgate.net
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ1R1.45 nM nih.gov
Homopiperazine, piperazine, and tropane analoguesσ2RSelective ligands nih.gov

NMDA Receptor Antagonism (NR1/2B Subtype Selectivity)

The N-methyl-D-aspartate (NMDA) receptor is a crucial player in excitatory neurotransmission in the central nervous system, and its dysfunction is implicated in various neurological disorders. google.comgoogle.com Certain this compound analogues have been identified as potent and selective antagonists of the NR1/2B subtype of the NMDA receptor. nih.govnih.gov

Starting from the lead compound Ro-25-6981, researchers developed highly potent and selective NR1/2B antagonists with reduced activity at α1-adrenergic receptors. nih.gov One such compound, (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol, demonstrated this desirable profile. nih.gov

Another study identified N-(2-phenoxyethyl)-4-benzylpiperidine as a novel NMDA receptor antagonist with high selectivity for the NR1/2B subunit combination (IC₅₀ = 0.63 µM). nih.gov Optimization of this lead compound led to the development of 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, which exhibited an even greater potency (IC₅₀ = 0.025 µM) and an improved side effect profile. nih.gov

Furthermore, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine was identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov

Beta-Secretase 1 (BACE-1) Inhibition

Beta-secretase 1 (BACE-1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. acs.orgresearchgate.net Therefore, inhibiting BACE-1 is a major therapeutic strategy. Several this compound analogues have been investigated for their BACE-1 inhibitory activity.

A series of donepezil analogues were found to inhibit BACE-1, although they were less potent than a specific BACE-1 inhibitor used as a control. nih.gov This suggests that these analogues may act as multi-target agents, hitting both cholinesterases and BACE-1. nih.gov

Molecular hybridization approaches have also been used to design dual inhibitors. For example, compounds combining a benzylpiperazine moiety with a 1,3,4-oxadiazole-2-thione core showed good to moderate BACE-1 inhibition. acs.org The benzylpiperazine moiety was specifically included to interact with the catalytic dyad of the BACE-1 enzyme. acs.org

Research has also explored benzylpiperidine-based BACE-1 inhibitors with mercaptobutanamide and phenoxyacetamide side chains, identifying potent inhibitors within these series. researchgate.net

Table 3: BACE-1 Inhibitory Activity of Selected this compound Analogues

Compound/Analogue TypeBACE-1 InhibitionReference
Donepezil AnaloguesInhibited BACE-1 action nih.gov
N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivativesGood to moderate inhibition acs.org
Benzylpiperidine-based inhibitors with mercaptobutanamide side chainsExhibited higher efficiencies and lower docked energies researchgate.net
Benzylpiperidine-based inhibitors with phenoxyacetamide side chainsFound to be more potent BACE-1 inhibitors researchgate.net

Other Investigated Biological Targets (e.g., Ergosterol (B1671047) Biosynthesis Enzymes, MAGL, GlyT1, Wnt Pathway, Antibacterial Protease)

The structural scaffold of 2-benzylpiperidine has proven to be versatile, leading to the investigation of its analogues against a variety of other biological targets.

Ergosterol Biosynthesis Enzymes: 4-Aminopiperidines, which can be derived from a benzylpiperidine precursor, have been identified as novel antifungal agents that target ergosterol biosynthesis. mdpi.comresearchgate.net Specifically, these compounds inhibit the enzymes sterol C14-reductase and sterol C8-isomerase. mdpi.comresearchgate.net The piperidine ring, when protonated, is thought to mimic the carbocationic high-energy intermediates of the enzymatic reactions. researchgate.net

Monoacylglycerol Lipase (B570770) (MAGL): A new class of benzylpiperidine-based inhibitors of monoacylglycerol lipase (MAGL) has been discovered. nih.gov MAGL is an enzyme involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol. nih.govnih.gov One of the synthesized compounds showed potent, reversible, and selective MAGL inhibition with an IC₅₀ value of 133.9 nM. nih.gov Further optimization of a benzoylpiperidine class led to the identification of a highly potent reversible MAGL inhibitor with an IC₅₀ of 80 nM. nih.gov

Glycine (B1666218) Transporter Type 1 (GlyT1): Benzoylpiperidine derivatives have been evaluated as inhibitors of the glycine transporter type 1 (GlyT1). nih.gov GlyT1 inhibitors are of interest for treating schizophrenia by increasing glycine concentrations in the brain, which in turn potentiates NMDA receptor function. nih.govchimia.ch A series of benzoylpiperidine analogues were prepared and their ability to inhibit glycine uptake was assessed. nih.gov

The diverse range of biological targets for this compound analogues highlights the potential of this chemical scaffold in the development of new therapeutic agents for a variety of diseases.

Medicinal Chemistry Applications of 2 Benzylpiperidin 4 Ol Scaffolds

Development of Neurological Agents

The piperidine (B6355638) ring, a core component of the 2-benzylpiperidin-4-ol scaffold, is a well-established pharmacophore in the development of agents targeting the central nervous system (CNS). Derivatives of benzylpiperidine have shown promise in treating a range of neurological and psychiatric disorders.

Research into subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists has identified compounds with a substituted piperidin-4-ol structure as having potential therapeutic value. For instance, Ro 63-1908, or 1-[2-(4-Hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol, has been characterized as a potent and selective antagonist of the NR2B subtype of NMDA receptors. researchgate.net In preclinical studies, this compound was effective against sound-induced seizures in mice and demonstrated a neuroprotective effect in a model of focal ischemia. researchgate.net

Derivatives of 4-benzylpiperidine (B145979) have also been investigated for their psychopharmacological activity. 4-Benzylpiperidine itself acts as a monoamine releasing agent with a notable selectivity for dopamine (B1211576) and norepinephrine (B1679862) over serotonin. wikipedia.org A derivative of 4-benzylpiperidine and an analog of haloperidol, RMI-10608, has shown potential in the treatment of psychosis due to its NMDA antagonist properties. wikipedia.org Furthermore, certain 4-benzylpiperidine derivatives have been identified as potent sigma-receptor ligands, suggesting their utility in addressing CNS diseases such as psychosis and schizophrenia. epo.org

The 1-benzylpiperidine (B1218667) scaffold is famously a key component of the acetylcholinesterase inhibitor, Donepezil (B133215) (E2020). nih.gov This drug, used in the management of Alzheimer's disease, features a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine moiety. nih.gov The development of Donepezil highlights the successful application of the benzylpiperidine scaffold in creating potent and selective enzyme inhibitors for neurodegenerative diseases. nih.gov Studies on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones have also revealed new cholinesterase inhibitors with potential for Alzheimer's treatment. nih.gov

Table 1: Examples of Benzylpiperidine Derivatives with Neurological Activity

Compound/Derivative ClassTarget/ActivityPotential Application
Ro 63-1908Selective NR2B subtype NMDA receptor antagonistSeizures, Focal Ischemia
4-BenzylpiperidineMonoamine releasing agent (dopamine, norepinephrine)Research chemical
RMI-10608NMDA antagonistPsychosis
4-Benzylpiperidine derivativesSigma-receptor ligandsPsychosis, Schizophrenia
Donepezil (1-benzylpiperidine derivative)Acetylcholinesterase inhibitorAlzheimer's Disease
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinonesCholinesterase inhibitorsAlzheimer's Disease

Antifungal Agent Development

While specific studies on the antifungal properties of this compound are limited, the broader piperidine scaffold has been incorporated into novel antifungal agents. A recent study detailed the synthesis and evaluation of new piperidine-4-carbohydrazide (B1297472) derivatives containing a quinazolinyl moiety. nih.gov Several of these compounds demonstrated significant fungicidal activity against important agricultural fungi. nih.gov For example, compounds A13 and A41 were found to have EC50 values of 0.83 and 0.88 µg/mL, respectively, against Rhizoctonia solani, which was superior to the control fungicides Chlorothalonil and Boscalid. nih.gov The mechanism of action for the most potent of these compounds, A13, was determined to be the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov

Additionally, research into natural products has identified antifungal compounds within the Piper genus of plants. The essential oil of Piper divaricatum, containing methyleugenol and eugenol, has shown high antifungal activity against Fusarium solani f. sp. piperis. mdpi.com While not a direct derivative, this demonstrates that molecules from the Piper genus can possess antifungal properties.

Table 2: Antifungal Activity of Piperidine-4-carbohydrazide Derivatives

CompoundTarget FungusEC50 (µg/mL)
A13Rhizoctonia solani0.83
A41Rhizoctonia solani0.88
A13Verticillium dahliae1.12
A41Verticillium dahliae3.20
Chlorothalonil (Control)Rhizoctonia solani1.64
Boscalid (Control)Rhizoctonia solani0.96
Carbendazim (Control)Verticillium dahliae19.3
Chlorothalonil (Control)Verticillium dahliae11.0

Antimicrobial and Antiparasitic Research

The benzylpiperidine scaffold has been explored for its potential in developing antimicrobial and antiparasitic agents. A study on new N-benzyl piperidin-4-one derivatives, which are precursors to this compound, found that some of these compounds exhibited potent in vitro activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net Similarly, thiosemicarbazone derivatives of piperidin-4-ones have shown significant antibacterial and antifungal activities. biomedpharmajournal.org

In the realm of antiparasitic research, compounds derived from the Piper genus have shown promise. The essential oil from the fruits of Piper tuberculatum demonstrated antiparasitic activity against Leishmania braziliensis, Leishmania infantum, and Trypanosoma cruzi. nih.gov The major constituents identified were β-pinene and α-pinene, and the observed activity is likely related to the presence of these terpenes. nih.gov Furthermore, extracts from Piper betle have shown activity against Leishmania donovani. nih.gov

Separately, a series of pyrimido[1,2-a]benzimidazole (B3050247) derivatives were synthesized and tested for their antiparasitic properties. nih.gov One derivative, with a 3-fluorophenyl substituent, was identified as a potent agent against Leishmania major parasites, with EC50 values in the nanomolar range. nih.govresearchgate.net Another compound from this series showed selective activity against Toxoplasma gondii. nih.govresearchgate.net

Table 3: Antiparasitic Activity of Piper tuberculatum Essential Oil

ParasiteFormEC50 (µg/mL)
Leishmania infantumPromastigote133.97
Leishmania braziliensisPromastigote143.59
Trypanosoma cruziEpimastigote140.31

General Pharmaceutical Scaffold in Drug Design

The N-benzyl piperidine (N-BP) motif is considered a valuable and versatile tool in medicinal chemistry. nih.gov Its structural flexibility and three-dimensional nature allow for the fine-tuning of both the efficacy and the physicochemical properties of drug candidates. nih.gov The N-BP motif can engage in crucial cation-π interactions with target proteins and provides a platform for optimizing stereochemistry to enhance potency and reduce toxicity. nih.gov This scaffold is present in numerous approved drugs and clinical candidates. nih.gov

Piperidin-4-ones are important intermediates in the synthesis of a variety of therapeutic compounds, including 4-aminopiperidine (B84694) drugs. epo.org However, piperidin-4-ones with substitutions at the carbon atom adjacent to the nitrogen, such as 2-substituted derivatives, are less common and their synthesis can be challenging. epo.org The development of new synthetic methods for these types of compounds is of high interest as it would allow for a more thorough investigation of the structure-activity relationships of various substance classes. epo.org

The benzoylpiperidine fragment is another related structure that is considered "privileged" in drug design. It is found in a wide array of bioactive molecules with therapeutic applications including as anti-cancer, anti-psychotic, and neuroprotective agents. The metabolic stability of this fragment and its role as a potential bioisostere for the piperazine (B1678402) ring make it a reliable framework for drug design.

Future Research Directions

Exploration of Novel Synthetic Pathways

The efficient and stereocontrolled synthesis of 2-Benzylpiperidin-4-ol is fundamental to unlocking its full therapeutic potential. While classical synthetic routes exist, future research should prioritize the development of more innovative, efficient, and sustainable methodologies.

A significant area for exploration lies in biocatalysis . The use of whole-cell systems or isolated enzymes, such as ketoreductases, offers a green and highly selective approach to producing chiral alcohols. unimi.itnih.gov Research into identifying or engineering enzymes capable of the stereoselective reduction of a suitable precursor, such as 1-benzyl-4-oxopiperidin-2-yl)methanone, could provide access to specific enantiomers of this compound with high purity. This approach aligns with the growing demand for environmentally friendly and economically viable pharmaceutical manufacturing processes.

Furthermore, advancements in catalytic hydrogenation present another promising avenue. The catalytic hydrogenation of substituted pyridinium (B92312) salts is a known method for producing piperidines. researchgate.net Future studies could focus on developing novel catalyst systems, potentially incorporating chiral ligands, to achieve asymmetric hydrogenation of a corresponding benzylpyridinium precursor, thereby affording enantiomerically enriched this compound. The optimization of reaction conditions, including catalyst loading, solvent, temperature, and pressure, will be crucial for maximizing yield and stereoselectivity.

Additionally, exploring novel multicomponent reactions could lead to more convergent and atom-economical syntheses. Designing a one-pot reaction that assembles the this compound core from simple, readily available starting materials would significantly streamline its production.

Deeper Insights into Stereoisomer-Specific Biological Activities

The this compound molecule possesses two stereocenters, giving rise to four possible stereoisomers (e.g., (2R,4R), (2S,4S), (2R,4S), and (2S,4R)). It is well-established that the three-dimensional arrangement of a molecule can dramatically influence its biological activity. depositolegale.it Therefore, a critical area of future research is the detailed investigation of the biological activities of each individual stereoisomer.

This will necessitate the development of robust methods for the stereoselective synthesis or chiral separation of the different isomers. Once isolated, each stereoisomer should be screened against a diverse panel of biological targets. This systematic approach will allow for the identification of which stereoisomer possesses the most potent and selective activity for a particular receptor, enzyme, or ion channel. For instance, studies on related piperidine (B6355638) derivatives have shown that stereochemistry can significantly impact binding affinity and functional activity at targets such as the sigma receptors. nih.gov

Understanding the stereoisomer-specific structure-activity relationships (SAR) will be paramount. This knowledge will not only elucidate the key molecular interactions responsible for the observed biological effects but also guide the rational design of more potent and selective analogues.

Advanced Computational Modeling for Mechanism Elucidation

In conjunction with experimental studies, advanced computational modeling will be instrumental in accelerating the discovery and optimization of this compound-based compounds. Techniques such as molecular docking, pharmacophore modeling, and molecular dynamics simulations can provide profound insights into the molecular basis of action. nih.govnih.govresearchgate.net

Molecular docking studies can be employed to predict the binding modes of the different stereoisomers of this compound within the active sites of various target proteins. researchgate.netijpsjournal.comnih.gov This can help to identify key amino acid residues involved in the interaction and explain the observed differences in potency and selectivity among the stereoisomers.

Pharmacophore modeling can be used to develop a three-dimensional representation of the essential structural features required for biological activity. nih.govnih.govresearchgate.netresearchgate.net This model can then be used to virtually screen large compound libraries to identify novel scaffolds that mimic the key features of this compound, potentially leading to the discovery of new classes of active compounds.

Molecular dynamics simulations can provide a dynamic picture of the ligand-receptor complex, revealing the stability of the binding interaction and the conformational changes that occur upon binding. nih.govnih.gov This information is invaluable for understanding the mechanism of action at an atomic level and for guiding the design of analogues with improved binding kinetics.

Development of Highly Selective and Potent Analogues for Specific Targets

Building upon the knowledge gained from synthetic explorations, stereoisomer-specific activity profiling, and computational modeling, the final and most clinically relevant research direction is the development of highly selective and potent analogues of this compound . The goal is to design new molecules with optimized pharmacological profiles for specific therapeutic targets.

Structure-activity relationship (SAR) studies will be central to this effort. nih.govnih.gov By systematically modifying the 2-benzyl and 4-hydroxyl groups, as well as the piperidine ring itself, researchers can probe the chemical space around the core scaffold. For example, introducing substituents on the benzyl (B1604629) ring or replacing it with other aromatic or heteroaromatic systems could enhance potency or modulate selectivity. nih.gov Similarly, esterification or etherification of the 4-hydroxyl group could alter the compound's physicochemical properties and its interaction with target proteins. depositolegale.it

The development of analogues with high selectivity is crucial for minimizing off-target effects and improving the safety profile of potential drug candidates. For instance, if a particular stereoisomer of this compound shows promising activity at a specific receptor but also interacts with other receptors, medicinal chemists can use the SAR data to design analogues that retain the desired activity while reducing or eliminating the off-target interactions. mdpi.com This iterative process of design, synthesis, and biological evaluation, guided by computational insights, will be the cornerstone of translating the initial promise of this compound into tangible therapeutic innovations.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-Benzylpiperidin-4-ol in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves (tested to EN 374 or equivalent standards), lab coats, and safety goggles. Glove thickness should align with exposure duration and chemical resistance .
  • First Aid: For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with flowing water for 10–15 minutes and consult an ophthalmologist .
  • Ventilation: Use fume hoods to minimize inhalation risks, as the compound may exhibit acute toxicity or organ-specific effects .

Q. How can this compound be synthesized with high purity?

  • Methodological Answer:

  • Reaction Setup: Use anhydrous tetrahydrofuran (THF) as a solvent under inert atmosphere (e.g., nitrogen). Cool the reaction mixture to -78°C for controlled addition of organometallic reagents like n-butyllithium .
  • Purification: Employ column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product. Monitor purity via thin-layer chromatography (TLC) or HPLC .
  • Yield Optimization: Adjust stoichiometry (1.5–4.4 equivalents of reagents) and reaction time (1.5–2 hours) based on intermediate stability .

Q. Which analytical techniques are suitable for characterizing this compound?

  • Methodological Answer:

  • Structural Confirmation: Use 1H^1H- and 13C^{13}C-NMR to verify the piperidine ring substitution pattern and benzyl group orientation .
  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) for volatile derivatives .
  • Mass Spectrometry: ESI-MS or MALDI-TOF to confirm molecular weight (C12_{12}H17_{17}NO, ~191.27 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound?

  • Methodological Answer:

  • Literature Review: Systematically collate data from REACH-compliant safety sheets and peer-reviewed studies, prioritizing in vivo/in vitro assays over theoretical models .
  • Contradiction Analysis: Compare LD50_{50} values across species (oral vs. dermal exposure) and assess methodological variability (e.g., cell lines used in cytotoxicity studies) .
  • Gap Mitigation: Conduct tiered toxicity testing (e.g., Ames test for mutagenicity, zebrafish embryo assays for acute toxicity) .

Q. What strategies optimize reaction conditions for this compound as a synthetic intermediate?

  • Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and byproduct formation .
  • Catalyst Selection: Evaluate transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for stereoselective modifications .
  • Temperature Gradients: Use controlled heating (50–80°C) to accelerate ring-closure reactions while minimizing decomposition .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodological Answer:

  • Accelerated Stability Studies: Store samples at 4°C, 25°C, and 40°C with controlled humidity (40–75% RH). Analyze degradation via HPLC every 30 days .
  • Light Sensitivity: Expose aliquots to UV-Vis light (300–800 nm) to simulate long-term storage effects. Monitor for color changes or precipitate formation .
  • Degradation Product Identification: Use LC-MS/MS to characterize oxidation byproducts (e.g., ketones from alcohol dehydrogenation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.